![molecular formula C21H19N3O4S B6489478 N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899987-33-8](/img/structure/B6489478.png)

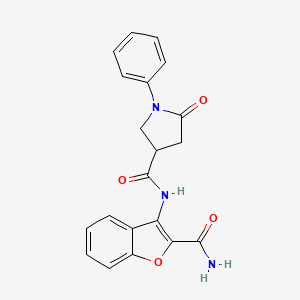

N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are biologically significant compounds known for their antibacterial properties . Benzodioxane and its derivatives are important pharmacophores across a number of different therapeutic areas .

Synthesis Analysis

The synthesis of such compounds involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields a compound which is further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a compound which was further treated with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Applications De Recherche Scientifique

Bacterial Biofilm Inhibition

Given the presence of the benzodioxane moiety, F2696-0249 may have antibacterial properties. Similar sulfonamides containing benzodioxane have been explored as potential antibacterial agents .

Nonlinear Optical (NLO) Properties

The compound’s structural characteristics suggest it could be a promising material for nonlinear optical applications, such as frequency generation, optical limiting, and optical switching .

Mécanisme D'action

Target of Action

The primary target of F2696-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation. It is involved in the activation of caspase-1, which subsequently leads to the processing and release of pro-inflammatory cytokines IL-1β and IL-18 .

Mode of Action

F2696-0249 acts as a selective inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2696-0249 prevents the activation of caspase-1, thereby reducing the production and release of pro-inflammatory cytokines IL-1β and IL-18 . This results in a decrease in inflammation and an overall anti-inflammatory effect .

Biochemical Pathways

The key biochemical pathway affected by F2696-0249 is the NLRP3 inflammasome pathway . This pathway is involved in the innate immune response and inflammation. By inhibiting the NLRP3 inflammasome, F2696-0249 disrupts this pathway, leading to a reduction in inflammation .

Pharmacokinetics

The pharmacokinetic properties of F2696-0249 are characterized by its excellent pharmacokinetic (PK) and pharmacodynamic (PD) profiles . It has been shown to have a potentially best-in-class PK/PD profile, suitable for once-daily dosing . .

Result of Action

The result of F2696-0249’s action is a reduction in inflammation . By inhibiting the NLRP3 inflammasome and preventing the release of pro-inflammatory cytokines IL-1β and IL-18, F2696-0249 exerts an anti-inflammatory effect . This makes it a potential therapeutic agent for diseases driven by chronic inflammation .

Orientations Futures

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future studies could be designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . These compounds could potentially be used in the treatment of various infections and bacterial strains .

Propriétés

IUPAC Name |

N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c25-19(23-13-15-4-2-1-3-5-15)14-29-20-21(26)24(9-8-22-20)16-6-7-17-18(12-16)28-11-10-27-17/h1-9,12H,10-11,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUNMMLNEGTZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6489399.png)

![ethyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6489402.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6489407.png)

![2-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B6489409.png)

![5-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide](/img/structure/B6489411.png)

![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6489414.png)

![2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6489435.png)

![methyl N-[2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate](/img/structure/B6489451.png)

![ethyl 2-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}acetate](/img/structure/B6489459.png)

![2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6489462.png)

![1-(4-fluorophenyl)-3-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6489464.png)

![methyl 2-[2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B6489474.png)

![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6489486.png)